![molecular formula C11H11ClN2 B1629371 3-[3-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole CAS No. 912569-61-0](/img/structure/B1629371.png)
3-[3-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole
Overview
Description
3-[3-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole (CMPP) is a pyrazole compound with a chlorine atom in the 3-position of the phenyl ring. CMPP is a synthetic compound that has been studied for its potential applications in scientific research, including in biochemical and physiological studies.
Scientific Research Applications
Synthesis and Biological Activity of Pyrazole Derivatives
A. Synthesis of Pyrazole Heterocycles Pyrazole derivatives are synthesized through condensation followed by cyclization, utilizing common reagents like phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine. These compounds are known for their widespread biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. The success of pyrazole COX-2 inhibitors underlines the significance of these heterocycles in drug development (Dar & Shamsuzzaman, 2015).
B. Chemistry and Applications of Pyrazoline Derivatives The reactivity of pyrazoline derivatives makes them valuable building blocks for synthesizing a variety of heterocyclic compounds. Their unique properties facilitate the creation of dyes and other heterocyclic molecules under mild reaction conditions, highlighting their versatility in synthetic chemistry (Gomaa & Ali, 2020).
C. Medicinal Significance of Methyl-Substituted Pyrazoles Methyl-substituted pyrazoles exhibit potent medicinal properties across a spectrum of biological activities. Their role in medicinal chemistry is underscored by their efficacy and the potential for developing new therapeutic agents with optimized biological activities (Sharma et al., 2021).
D. Chemical Inhibitors and Enzyme Interaction Pyrazole derivatives have been studied for their ability to inhibit specific cytochrome P450 isoforms, playing a crucial role in drug metabolism and potential drug-drug interactions. This highlights the therapeutic and pharmacokinetic implications of pyrazole compounds in drug design (Khojasteh et al., 2011).
Mechanism of Action
Target of Action
It’s known that chloromethyl groups in organic compounds often participate in reactions at the benzylic position .
Mode of Action
Chloromethyl groups are known to be very reactive and can undergo nucleophilic substitution reactions . The compound might interact with its targets through similar mechanisms .
Biochemical Pathways
Compounds with chloromethyl groups can potentially influence a variety of biochemical pathways due to their reactivity .
Result of Action
The reactivity of the chloromethyl group suggests that the compound could potentially interact with a variety of molecular targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[3-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole . Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s reactivity and interactions with its targets .
properties
IUPAC Name |
3-[3-(chloromethyl)phenyl]-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c1-14-6-5-11(13-14)10-4-2-3-9(7-10)8-12/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIKNZPKJWESHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=CC(=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640337 | |
| Record name | 3-[3-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole | |
CAS RN |
912569-61-0 | |
| Record name | 3-[3-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






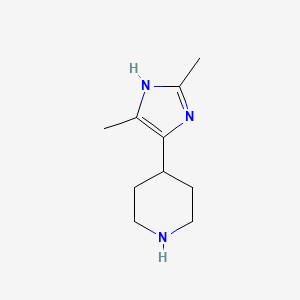
![1-[(Acetyloxy)methyl]-1H-indole-3-carboxylic acid](/img/structure/B1629295.png)
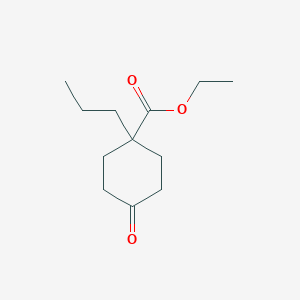

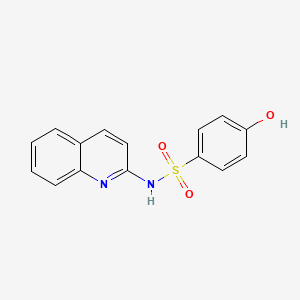
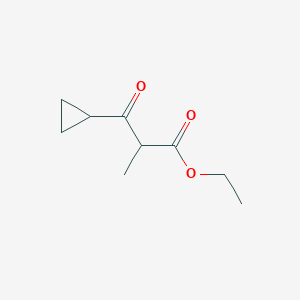
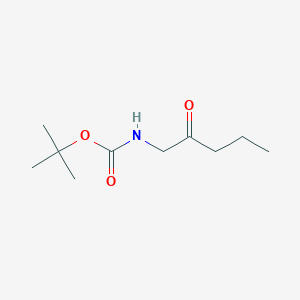
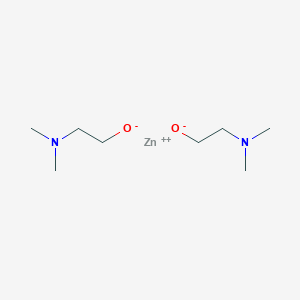
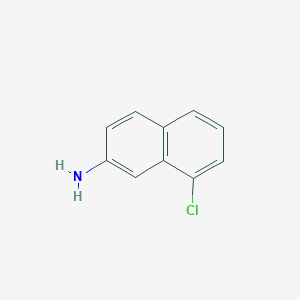
![7,9-Dimethylspiro[5.5]undecan-3-one](/img/structure/B1629309.png)
